

Introduction: The Chemical Context of 4-Nitroindan

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4(5)-Nitroindan

Cat. No.: B1360087

[Get Quote](#)

4-Nitroindan is a derivative of indane, featuring a nitro group ($-\text{NO}_2$) substituted on the aromatic ring at position 4. The indane scaffold, consisting of a benzene ring fused to a cyclopentane ring, is a common motif in medicinal chemistry. The introduction of a strong electron-withdrawing group like the nitro group significantly influences the electronic environment of the molecule, which is directly reflected in its spectroscopic properties. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of synthesized 4-Nitroindan, ensuring reliable results in downstream applications.

This guide will present predicted spectroscopic data, explain the underlying chemical principles that inform these predictions, and provide robust, generalized protocols for acquiring experimental data.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, the atoms of 4-Nitroindan are numbered as shown in the diagram below. This convention will be used throughout the guide for NMR assignments.

Caption: Structure and numbering convention for 4-Nitroindan.

Predicted Spectroscopic Data

The following sections detail the predicted NMR, IR, and MS data for 4-Nitroindan. These predictions are derived from established principles of spectroscopy and by drawing

comparisons with structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ^1H NMR spectrum of 4-Nitroindan is expected to show distinct signals for the aliphatic and aromatic protons. The strong deshielding effect of the nitro group will significantly downfield the chemical shift of the adjacent aromatic proton (H5).

Table 1: Predicted ^1H NMR Data for 4-Nitroindan

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H1	~3.4	t	~7.5
H2	~2.2	quintet	~7.5
H3	~3.1	t	~7.5
H5	~8.1	d	~8.0
H6	~7.4	t	~8.0
H7	~7.6	d	~8.0

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm.

Causality and Interpretation:

- Aliphatic Protons (H1, H2, H3): The protons on the five-membered ring form a complex spin system. H1 and H3 are benzylic and thus appear further downfield than the H2 protons. They are expected to appear as triplets due to coupling with the two H2 protons. The H2 protons, being coupled to both H1 and H3, should appear as a quintet.
- Aromatic Protons (H5, H6, H7): The nitro group at C4 is strongly electron-withdrawing, causing significant deshielding of the ortho proton, H5, pushing its chemical shift downfield to around 8.1 ppm. H7, being ortho to the fused ring junction, will be less deshielded than H5.

H6, being meta to the nitro group, will be the most shielded of the aromatic protons. The coupling pattern (d, t, d) is characteristic of a 1,2,3-trisubstituted benzene ring system.

The ^{13}C NMR spectrum will provide information on all nine unique carbon atoms in the molecule. The carbon atom attached to the nitro group (C4) is expected to be significantly deshielded.

Table 2: Predicted ^{13}C NMR Data for 4-Nitroindan

Carbon	Predicted Chemical Shift (δ , ppm)
C1	~33
C2	~25
C3	~32
C3a	~145
C4	~148
C5	~124
C6	~129
C7	~127
C7a	~153

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm.

Causality and Interpretation:

- Aliphatic Carbons (C1, C2, C3): These carbons will appear in the typical aliphatic region (20-40 ppm).
- Aromatic Carbons (C3a-C7a): These carbons resonate in the 120-160 ppm range. The quaternary carbons, C3a, C4, and C7a, will have distinct chemical shifts. C4, being directly attached to the electron-withdrawing nitro group, is expected to be highly deshielded. C7a, at the other bridgehead, is also significantly downfield. The protonated aromatic carbons (C5,

C6, C7) will appear in the 124-129 ppm range. General ^{13}C NMR chemical shift guides can aid in these estimations[1][2].

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. For 4-Nitroindan, the most characteristic signals will be from the nitro group.

Table 3: Predicted IR Absorption Bands for 4-Nitroindan

Functional Group	Predicted Wavenumber (cm^{-1})	Intensity	Type of Vibration
NO_2	~1530 - 1515	Strong	Asymmetric Stretch
NO_2	~1355 - 1340	Strong	Symmetric Stretch
Aromatic C-H	~3100 - 3000	Medium	Stretch
Aliphatic C-H	~3000 - 2850	Medium	Stretch
Aromatic C=C	~1610, ~1470	Medium-Weak	Ring Stretch

| C-N | ~850 | Medium | Stretch |

Causality and Interpretation:

- Nitro Group: The two most prominent and diagnostic peaks in the spectrum will be the strong asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group[3]. Their presence is a strong confirmation of successful nitration.
- C-H Stretches: A key dividing line is 3000 cm^{-1} [4]. Absorptions above this value are characteristic of aromatic C-H stretches, while those below are from the aliphatic C-H bonds of the indane's five-membered ring[5].
- Aromatic C=C Stretches: Peaks in the $1610\text{--}1470 \text{ cm}^{-1}$ region are indicative of the carbon-carbon double bonds within the benzene ring.

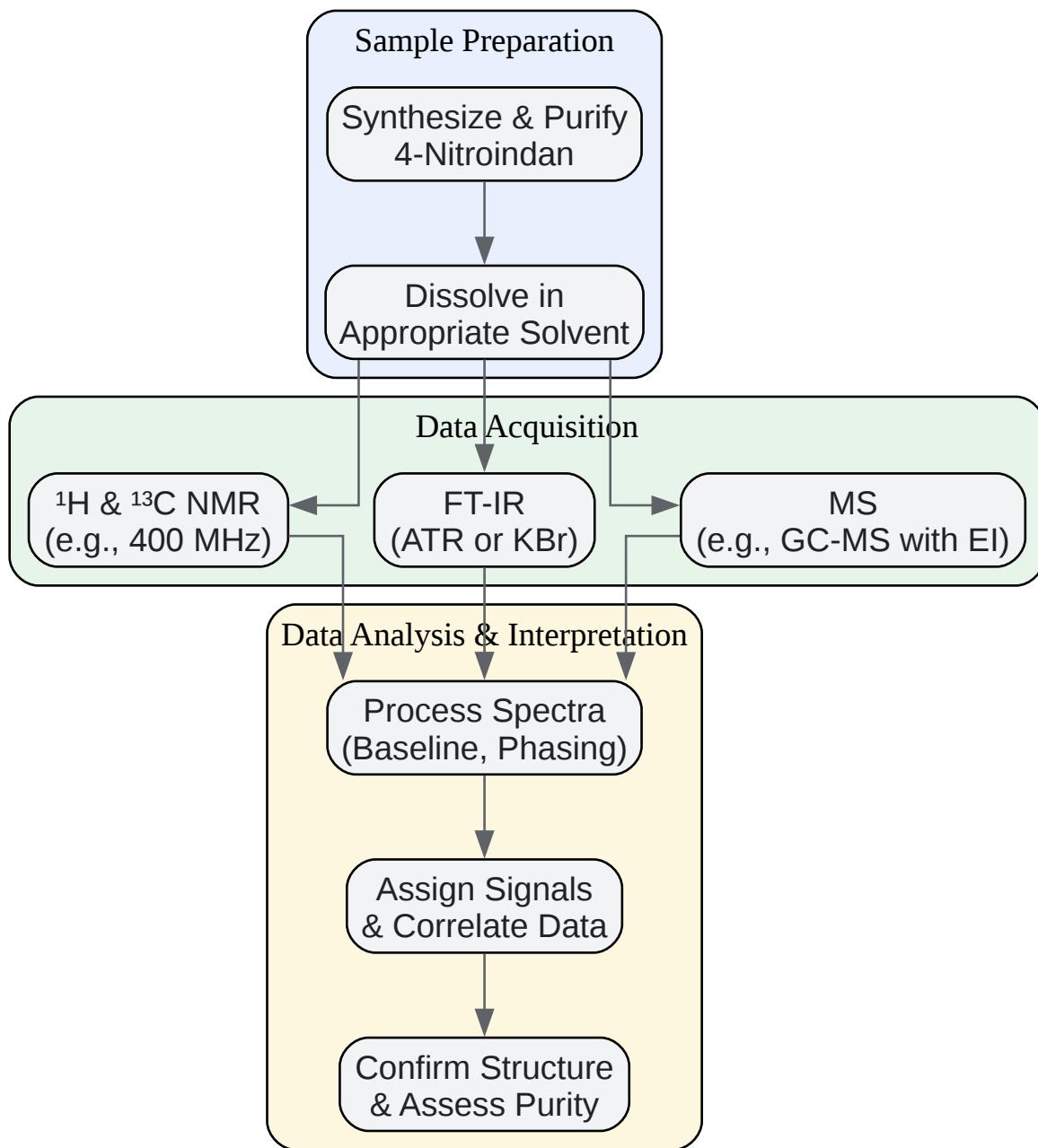
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Data for 4-Nitroindan (Electron Ionization)

m/z Value	Predicted Identity	Comments
163	$[M]^+$	Molecular Ion
117	$[M - NO_2]^+$	Loss of the nitro group
116	$[M - NO_2 - H]^+$	Loss of nitro group and a hydrogen radical

| 115 | $[C_9H_7]^+$ | Further fragmentation, characteristic indanyl cation |


Causality and Interpretation:

- Molecular Ion ($[M]^+$): The molecular weight of 4-Nitroindan ($C_9H_9NO_2$) is 163.17 g/mol. The molecular ion peak is expected at $m/z = 163$.
- Major Fragmentation: The most characteristic fragmentation pathway for aromatic nitro compounds is the loss of the nitro group (NO_2 , 46 Da). This would result in a prominent peak at $m/z 117$ ($[M - 46]^+$). Subsequent loss of a hydrogen atom can lead to a peak at $m/z 116$, and further rearrangement can produce the stable indenyl cation at $m/z 115$.

Experimental Protocols

To obtain empirical data for 4-Nitroindan, the following generalized protocols should be followed. These protocols represent a self-validating system, ensuring data integrity and reproducibility.

Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the spectroscopic characterization of 4-Nitroindan.

- Sample Preparation: Accurately weigh approximately 5-10 mg of purified 4-Nitroindan and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

- **Instrument Setup:** Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the solvent lock signal to ensure magnetic field homogeneity.
- **^1H NMR Acquisition:** Acquire a standard one-dimensional proton spectrum. A spectral width of ~16 ppm centered at ~8 ppm is appropriate. Use a 30-45 degree pulse and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C spectrum. A spectral width of ~220 ppm is standard. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required, especially to observe quaternary carbons.
- **Data Processing:** Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
- **Sample Preparation (ATR):** If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid 4-Nitroindan sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
- **Sample Preparation (KBr Pellet):** Alternatively, mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- **Background Scan:** Perform a background scan of the empty ATR crystal or a blank KBr pellet. This will be automatically subtracted from the sample spectrum.
- **Sample Scan:** Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard mid-IR range is $4000\text{-}400\text{ cm}^{-1}$.
- **Data Processing:** Label the significant peaks with their wavenumbers (cm^{-1}).
- **Sample Preparation:** Prepare a dilute solution of 4-Nitroindan (~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.
- **Instrumentation (GC-MS):** If using Gas Chromatography-Mass Spectrometry (GC-MS), inject a small volume (e.g., 1 μL) of the solution into the GC. The GC will separate the sample from

any impurities before it enters the mass spectrometer.

- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns that are useful for library matching and structural elucidation.
- Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.
- Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure. Compare the obtained spectrum with predicted fragmentation patterns.

Conclusion

This technical guide provides a robust framework for understanding and predicting the spectroscopic data of 4-Nitroindan. By combining theoretical predictions with established analytical protocols, researchers can confidently approach the synthesis and characterization of this compound. The provided tables of predicted data serve as a benchmark for the analysis of experimentally obtained spectra, while the detailed protocols offer a clear path to acquiring high-quality, reliable data. The ultimate confirmation of these predictions will, of course, rely on the careful execution of these experimental methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. compoundchem.com [compoundchem.com]
- 2. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. 4(5)-NITROINDAN(7436-07-9) IR Spectrum [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- To cite this document: BenchChem. [Introduction: The Chemical Context of 4-Nitroindan]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1360087#spectroscopic-data-for-4-nitroindan-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com